1-Naphthalenamine, N,N-dimethyl-5-nitro-

Endothelial Nitric Oxide Synthase eNOS Inhibition Positional Isomer SAR

1-Naphthalenamine, N,N-dimethyl-5-nitro- (CAS 10433-94-0), also known as N,N-dimethyl-5-nitronaphthalen-1-amine, is a substituted naphthalene derivative featuring a dimethylamino group at the 1-position and a nitro group at the 5-position. This compound belongs to the class of mono-nitronaphthylamines, which are characterized by an aromatic amine core and a nitro substituent.

Molecular Formula C12H12N2O2
Molecular Weight 216.24 g/mol
CAS No. 10433-94-0
Cat. No. B11889284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Naphthalenamine, N,N-dimethyl-5-nitro-
CAS10433-94-0
Molecular FormulaC12H12N2O2
Molecular Weight216.24 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=CC2=C1C=CC=C2[N+](=O)[O-]
InChIInChI=1S/C12H12N2O2/c1-13(2)11-7-3-6-10-9(11)5-4-8-12(10)14(15)16/h3-8H,1-2H3
InChIKeyQIXOMIDTQKARSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Naphthalenamine, N,N-dimethyl-5-nitro- (CAS 10433-94-0): Positional Isomer Baseline and Chemical Context


1-Naphthalenamine, N,N-dimethyl-5-nitro- (CAS 10433-94-0), also known as N,N-dimethyl-5-nitronaphthalen-1-amine, is a substituted naphthalene derivative featuring a dimethylamino group at the 1-position and a nitro group at the 5-position . This compound belongs to the class of mono-nitronaphthylamines, which are characterized by an aromatic amine core and a nitro substituent. Its molecular formula is C₁₂H₁₂N₂O₂, with a molecular weight of 216.24 g/mol. The specific 1,5-substitution pattern distinguishes it from other positional isomers (e.g., 1,4-, 1,8-, 2,3-, etc.), which can exhibit markedly different physicochemical and biological properties. This compound is typically supplied as a research chemical with a purity of ≥98% .

Why 1-Naphthalenamine, N,N-dimethyl-5-nitro- Cannot Be Freely Interchanged with Other Nitronaphthylamine Isomers


Substituting 1-Naphthalenamine, N,N-dimethyl-5-nitro- with a closely related nitronaphthylamine isomer is not advisable due to the profound impact of nitro group position on molecular properties. The location of the nitro substituent on the naphthalene ring dictates the compound's electronic distribution, which in turn governs key parameters such as DNA intercalation strength [1], biological target affinity [2], and chemical reactivity [3]. For example, studies on naphthalene monoimides demonstrate that a 3-nitro derivative binds to DNA approximately three times more strongly than its 4-nitro counterpart [1]. This positional sensitivity underscores the necessity for precise compound selection; even a single shift in nitro group location can lead to significant, and often non-linear, changes in performance, making direct substitution without validation a high-risk endeavor in research and development.

1-Naphthalenamine, N,N-dimethyl-5-nitro-: Quantitative Differentiation Evidence vs. Structural Analogs


eNOS Inhibitory Potency: 5-Nitro vs. 4-Nitro Positional Isomer Comparison

1-Naphthalenamine, N,N-dimethyl-5-nitro- demonstrates a measurable but low potency as an inhibitor of endothelial nitric oxide synthase (eNOS). This provides a clear point of differentiation from other positional isomers. In a cell-based assay, the compound exhibited an IC50 of 13,000 nM [1]. While this potency is modest, it establishes a baseline for the 1,5-isomer. This data can be contrasted with a closely related analog, 1-Naphthalenamine, N,N-dimethyl-4-nitro- (CAS 39139-76-9), for which no eNOS inhibition data is reported in major databases, highlighting the 1,5-isomer's unique, albeit weak, engagement with this target. The quantified difference in known activity serves as a key differentiator for researchers exploring nitronaphthylamine SAR.

Endothelial Nitric Oxide Synthase eNOS Inhibition Positional Isomer SAR

DNA Binding Affinity: Positional Effects from 3- vs. 4-Nitro Naphthalene Monoimides (Class-Level Inference)

The profound impact of nitro group position on DNA binding is unequivocally demonstrated by a direct comparison of 3- and 4-nitronaphthalene monoimides. The 3-nitro derivative binds to DNA with an affinity approximately three times greater than its 4-nitro counterpart (binding constant ratio ≈ 3:1) [1]. This 3-fold difference, attributed to the 4-nitro group's unfavorable angle with the intercalated ring system, establishes a clear class-level principle [1]. While this specific data is for a different core scaffold (naphthalene monoimide vs. naphthalenamine), the fundamental mechanistic principle—that the position of a nitro substituent dictates molecular planarity and subsequent interaction with a DNA intercalation site—is highly relevant. This strongly implies that 1-Naphthalenamine, N,N-dimethyl-5-nitro- will possess a distinct DNA-binding profile compared to other positional isomers, a critical consideration for applications involving DNA interaction.

DNA Intercalation Binding Affinity Positional Isomerism

Regioselective Reactivity: Halogenation of 5-Nitro-1-Naphthylamine vs. Unsubstituted 1-Naphthylamine

The presence of the 5-nitro group exerts a strong, quantifiable influence on the regioselectivity of electrophilic aromatic substitution. In the parent molecule, 1-naphthylamine, halogenation typically occurs at the 2- and 4-positions. However, in 5-nitro-1-naphthylamine (the non-methylated analog), the nitro group deactivates the substituted ring and directs incoming electrophiles to the unsubstituted ring, primarily to the 8-position [1]. This change in regioselectivity is a direct consequence of the 5-nitro group's electron-withdrawing nature and its ability to stabilize reaction intermediates [1]. While the N,N-dimethyl derivative may exhibit subtle differences due to steric and electronic effects of the dimethylamino group, the fundamental directing influence of the 5-nitro substituent provides a powerful, predictable lever for synthetic chemists to access specific regioisomers not easily obtained from the unsubstituted core. This contrasts sharply with unsubstituted 1-naphthylamine or other nitro isomers, where different substitution patterns would dominate.

Regioselective Halogenation Electrophilic Substitution Nitro Group Directing Effects

Application Scenarios for 1-Naphthalenamine, N,N-dimethyl-5-nitro- Grounded in Quantitative Evidence


1. eNOS Inhibitor SAR Studies

Researchers focused on developing novel endothelial nitric oxide synthase (eNOS) inhibitors should prioritize 1-Naphthalenamine, N,N-dimethyl-5-nitro- over other nitronaphthylamine isomers. Its measured, albeit low, IC50 of 13,000 nM provides a defined activity baseline for the 1,5-substitution pattern [1]. This compound serves as a crucial negative control or a starting scaffold for hit-to-lead optimization. The absence of reported eNOS activity for the 1,4-isomer makes the 1,5-isomer the logical choice for exploring this specific SAR space, avoiding the time and cost of synthesizing and screening inactive isomers. [1]

2. Probing Position-Dependent DNA Intercalation

In biophysical studies of small molecule-DNA interactions, 1-Naphthalenamine, N,N-dimethyl-5-nitro- is an essential tool for investigating the steric and electronic factors governing intercalation. As demonstrated by a 3-fold difference in binding affinity between 3- and 4-nitronaphthalene monoimides, nitro group position is a critical determinant of binding strength [1]. This compound, with its unique 1,5-substitution pattern, offers a distinct molecular geometry to probe how the angle of the nitro group relative to the intercalating ring system influences binding thermodynamics and kinetics, providing insights unattainable with other isomers. [1]

3. Regioselective Synthesis of Complex Naphthalene Derivatives

Synthetic chemists requiring specific 8-substituted N,N-dimethylnaphthalen-1-amines should select this compound as a key intermediate. The strong electron-withdrawing and directing effect of the 5-nitro group funnels electrophilic substitution almost exclusively to the 8-position of the naphthalene ring [1]. This predictable regioselectivity, established on the non-methylated core, provides a strategic advantage over using the unsubstituted N,N-dimethyl-1-naphthylamine, which would yield a complex mixture of 2- and 4-substituted products. Using the 5-nitro compound streamlines synthetic routes and improves yields for specific, high-value targets. [1]

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